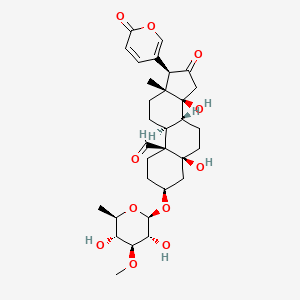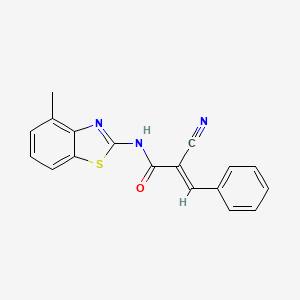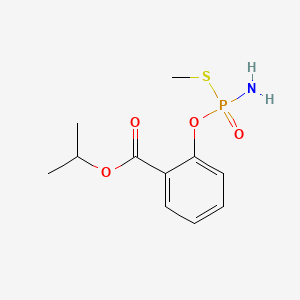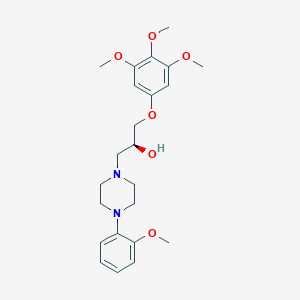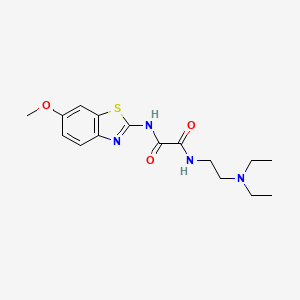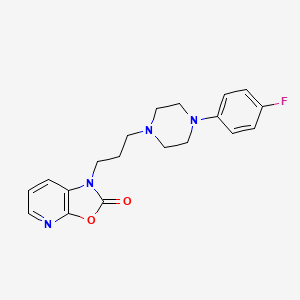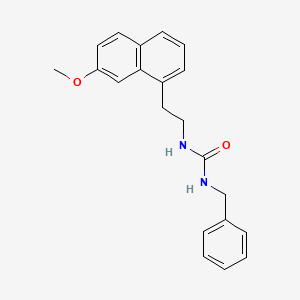
Urea, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N'-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N’-(phenylmethyl)- is a synthetic organic compound. It belongs to the class of urea derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound features a naphthalene ring substituted with a methoxy group and an ethyl chain, as well as a phenylmethyl group attached to the urea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route may involve:
Starting Materials: 7-methoxy-1-naphthylamine, benzyl isocyanate, and appropriate solvents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to enhance the reaction rate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the naphthalene ring.
Reduction: Reduction reactions could target the urea moiety or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, urea derivatives are often explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Pharmaceutical applications may include the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, such compounds can be used in the formulation of specialty chemicals, including dyes, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of urea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, N-(2-(1-naphthalenyl)ethyl)-N’-(phenylmethyl)-
- Urea, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N’-(methyl)-
Uniqueness
The presence of the methoxy group on the naphthalene ring and the phenylmethyl group attached to the urea moiety distinguishes this compound from other similar urea derivatives. These structural features may confer unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
138112-96-6 |
|---|---|
Formule moléculaire |
C21H22N2O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
1-benzyl-3-[2-(7-methoxynaphthalen-1-yl)ethyl]urea |
InChI |
InChI=1S/C21H22N2O2/c1-25-19-11-10-17-8-5-9-18(20(17)14-19)12-13-22-21(24)23-15-16-6-3-2-4-7-16/h2-11,14H,12-13,15H2,1H3,(H2,22,23,24) |
Clé InChI |
FSGJJZXJGYNUDS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CC=C2CCNC(=O)NCC3=CC=CC=C3)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


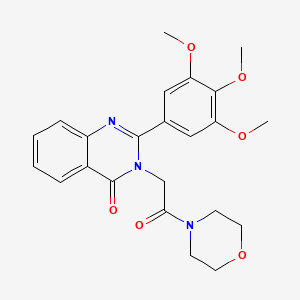


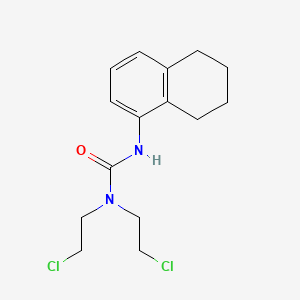
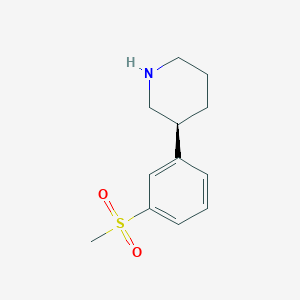
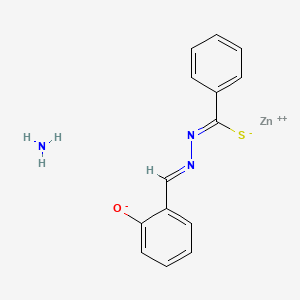
![[(3S,3aR,6S,6aS)-3-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15185905.png)
